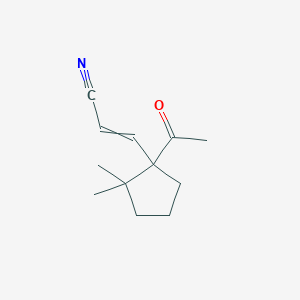
3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with an acetyl group and a nitrile group attached to a propenyl chain. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a catalyst.
Attachment of the Propenyl Chain: The propenyl chain is attached through alkylation reactions, where the cyclopentyl ring is treated with a suitable alkylating agent.
Formation of the Nitrile Group: The nitrile group is introduced through cyanation reactions, typically using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: The nitrile group can form interactions with active sites of enzymes, potentially inhibiting their activity.
Pathway Modulation: The compound may modulate biochemical pathways by altering the activity of key enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Acetylcyclopentyl)prop-2-enenitrile: Lacks the dimethyl substitution on the cyclopentyl ring.
3-(1-Acetyl-2-methylcyclopentyl)prop-2-enenitrile: Has only one methyl group on the cyclopentyl ring.
Uniqueness
3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile is unique due to the presence of two methyl groups on the cyclopentyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its stability and specificity in certain reactions.
Propriétés
Numéro CAS |
99557-57-0 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-(1-acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H17NO/c1-10(14)12(8-5-9-13)7-4-6-11(12,2)3/h5,8H,4,6-7H2,1-3H3 |
Clé InChI |
NHICIMMXBBYAFM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCCC1(C)C)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)

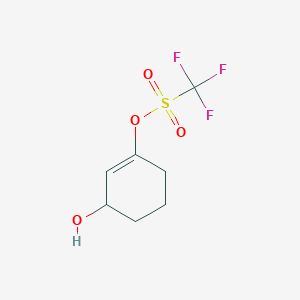
![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
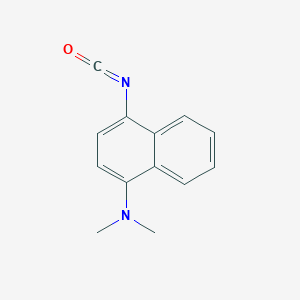
acetonitrile](/img/structure/B14335301.png)
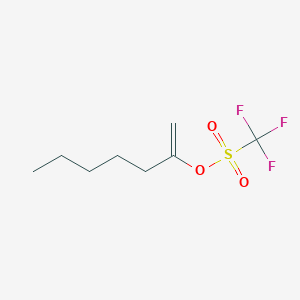

![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
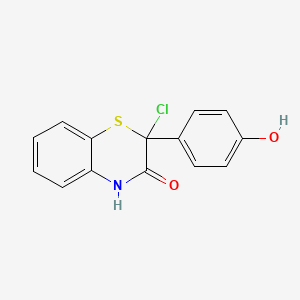

![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)

